2-amino-3-(1H-indol-3-yl)propanamide hydrochloride
Overview
Description
2-Amino-3-(1H-indol-3-yl)propanamide is an organic compound that belongs to the class of 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . It has an empirical formula of C11H13N3O and a molecular weight of 203.24 .
Molecular Structure Analysis
The molecular structure of 2-amino-3-(1H-indol-3-yl)propanamide consists of an indole moiety attached to a propanamide group via an alkyl chain . The indole moiety is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Scientific Research Applications
Immunomodulatory Potential
- Immunosuppressive Activities: N-aryl-3-(indol-3-yl)propanamides, including derivatives of 2-amino-3-(1H-indol-3-yl)propanamide, have shown significant immunosuppressive activity. This is particularly evident in compounds that inhibit murine splenocytes proliferation and delayed-type hypersensitivity assays (Giraud et al., 2010).
Antimicrobial Applications
- Antibacterial and Antifungal Properties: Certain derivatives of this compound have exhibited promising antibacterial and antifungal activities. This includes efficacy against Mycobacterium tuberculosis H37Rv strain (Karuvalam et al., 2013).
Chemical Synthesis and Modification
- Microwave-Assisted Synthesis: Innovative microwave-assisted synthesis techniques have been developed for producing derivatives of 2-amino-3-(1H-indol-3-yl)propanamide, enhancing the efficiency of the synthesis process (Tan et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition in Metals: Derivatives of this compound, specifically 3-amino alkylated indoles, have been studied for their efficacy in inhibiting corrosion of mild steel in acidic environments. Their effectiveness is linked to their ability to adsorb on the steel surface (Verma et al., 2016).
Potential in Drug Design
- Urease Inhibition: Novel indole-based hybrid scaffolds, incorporating this compound, have shown significant urease inhibitory potential, suggesting their utility in therapeutic applications (Nazir et al., 2018).
Material Science Applications
- Synthesis in Aqueous Medium: The compound has been used in the environmentally friendly synthesis of complex chemical structures, such as 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles, in aqueous micellar mediums (Fatma et al., 2014).
Tautomerism Studies
- Study of Tautomerism: Research has been conducted on the tautomerism of derivatives of this compound, which is crucial for understanding its chemical properties (Lim et al., 2018).
Immunopharmacology
- Inhibition of JAK3 in T Cells: Specific indole-3-propanamide derivatives have shown the capability to inhibit JAK3 in T cells, suggesting potential applications in immunosuppression and treatment of autoimmune diseases (Carbonnelle et al., 2009).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 2-amino-3-(1H-indol-3-yl)propanamide is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and not eating, drinking or smoking when using this product .
Mechanism of Action
Target of Action
H-DL-trp-nh2 HCl, also known as D,L-Tryptophanamide Hydrochloride, is an amino acid amide . It is primarily used as a substrate for studying the action of aminopeptidase enzymes .
Mode of Action
As a substrate for aminopeptidase enzymes, it likely interacts with these enzymes to facilitate their function . Aminopeptidases are responsible for removing amino acids from the N-terminus of proteins and peptides, which is a crucial process in protein degradation and regulation.
Biochemical Pathways
H-DL-trp-nh2 HCl is involved in the metabolism of tryptophan, an essential amino acid . Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
It is known that the compound is soluble in methanol and water , which could influence its absorption and distribution in the body.
Result of Action
Given its role as a substrate for aminopeptidase enzymes, it likely contributes to protein degradation and regulation processes .
Action Environment
The action, efficacy, and stability of H-DL-trp-nh2 HCl can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that its action could be influenced by the surrounding medium . Additionally, storage conditions can impact its stability, with recommendations for storage at 4°C, sealed, and away from moisture .
Biochemical Analysis
Biochemical Properties
It is known to interact with aminopeptidase enzymes These enzymes play a crucial role in protein degradation and regulation of biological processes
Molecular Mechanism
It is known to serve as a substrate for aminopeptidase enzymes , suggesting it may be involved in protein degradation processes
Metabolic Pathways
It is known that tryptophan, a related compound, is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways
Properties
IUPAC Name |
2-amino-3-(1H-indol-3-yl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10;/h1-4,6,9,14H,5,12H2,(H2,13,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBDANBSEWOYKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90915018 | |
Record name | 2-Amino-3-(1H-indol-3-yl)propanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90915018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95373-47-0 | |
Record name | 1H-Indole-3-propanamide, alpha-amino-, hydrocloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095373470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3-(1H-indol-3-yl)propanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90915018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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